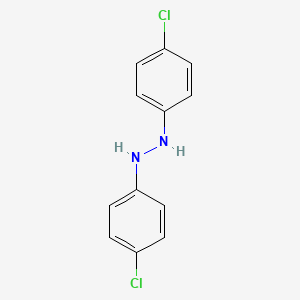

1,2-Bis(4-chlorophenyl)hydrazine

描述

Significance of Diarylhydrazine Architectures in Advanced Chemical Systems

A key area where diarylhydrazine architectures are of importance is in the synthesis of complex molecules and pharmacologically active agents. For instance, the selective reduction of azobenzenes is a notable route to obtaining N,N'-diarylhydrazines. scribd.comorganic-chemistry.org Research has demonstrated that various substituted azobenzenes can be efficiently reduced to their corresponding diarylhydrazines using reagents like sodium dithionite (B78146), avoiding over-reduction to anilines, which can be a challenge with other methods. organic-chemistry.org This controlled synthesis provides access to a range of diarylhydrazines with different substitution patterns, which can then serve as precursors for more complex structures.

The diaryl structure is also a key feature in the development of molecules targeting specific biological pathways. For example, compounds featuring a 5,6-bis(4-methoxyphenyl)-1,2,4-triazine core, which is synthesized from a diaryl diketone and a hydrazide, have been identified as potent and selective competitive antagonists for the G-protein-coupled receptor 84 (GPR84). nih.gov This highlights the role of the diaryl architecture in creating specific three-dimensional structures capable of precise molecular recognition at biological targets. The ability to synthesize and modify these diaryl systems is crucial for advancing research in medicinal chemistry and drug discovery.

| Diarylhydrazine Synthesis Method | Reagent | Substrate | Product | Significance |

| Reduction of Azobenzenes | Sodium Dithionite | Substituted Azobenzenes | N,N'-Diarylhydrazines | Selective and high-yield synthesis, avoiding over-reduction. organic-chemistry.org |

| Condensation | Hydrazides and 1,2-Diketones | Unsymmetrical 1,2-diaryl diketones | 5,6-diaryl triazines | Access to complex heterocyclic systems for drug discovery. nih.gov |

Research Context of Halogenated Phenylhydrazine (B124118) Compounds

Halogenated phenylhydrazines are a specific category of substituted hydrazines that have garnered considerable attention in chemical research, primarily due to their utility as intermediates in organic synthesis. The incorporation of halogen atoms onto the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making them valuable precursors for a variety of important compounds.

A prominent example within this class is 4-chlorophenylhydrazine (B93024). It is a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals. rasayanjournal.co.ingoogle.com For instance, it is a crucial starting material for the production of Carprofen, a nonsteroidal anti-inflammatory drug. rasayanjournal.co.in Furthermore, its applications extend to environmental chemistry, where it has been studied for its role in wastewater treatment processes. rasayanjournal.co.in

The synthesis of 4-chlorophenylhydrazine typically involves the diazotization of 4-chloroaniline (B138754), followed by a reduction step. guidechem.comgoogle.com Various methods have been developed to optimize this synthesis, focusing on improving yield and purity while minimizing reaction time and production costs. google.com The quality control of 4-chlorophenylhydrazine is also a subject of research, with analytical techniques like high-performance liquid chromatography (HPLC) being employed to detect and quantify positional isomers and other impurities. rasayanjournal.co.in This ensures the suitability of the intermediate for its intended synthetic applications. The research into halogenated phenylhydrazines, therefore, encompasses not only their synthetic utility but also the development of efficient and controlled manufacturing processes.

| Halogenated Phenylhydrazine | Precursor | Key Synthetic Step | Application |

| 4-Chlorophenylhydrazine | 4-Chloroaniline | Diazotization and Reduction | Intermediate for Carprofen, Wastewater Treatment. rasayanjournal.co.ingoogle.com |

| 2-Chlorophenylhydrazine | 2-Chloroaniline | Diazotization and Reduction | Investigated as a positional isomer impurity in 4-CPH synthesis. rasayanjournal.co.in |

| 3-Chlorophenylhydrazine | 3-Chloroaniline | Diazotization and Reduction | Investigated as a positional isomer impurity in 4-CPH synthesis. rasayanjournal.co.in |

Structure

3D Structure

属性

IUPAC Name |

1,2-bis(4-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPHWSDABGXRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292944 | |

| Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953-14-0 | |

| Record name | 953-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 1,2 Bis 4 Chlorophenyl Hydrazine and Analogs

Fundamental Chemical Reactions

The hydrazine (B178648) functional group in 1,2-Bis(4-chlorophenyl)hydrazine is the primary site of its chemical reactivity, participating in oxidation, reduction, and condensation reactions.

Oxidation Reactions of Hydrazines

The oxidation of 1,2-disubstituted hydrazines, such as this compound, is a common transformation that typically yields the corresponding azo compound. This reaction involves the removal of two hydrogen atoms from the hydrazine linkage, forming a nitrogen-nitrogen double bond.

A variety of oxidizing agents can effect this transformation. For instance, metal-free and recyclable oxoammonium salts, like Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), have been shown to efficiently oxidize aromatic hydrazides to their corresponding diazenes at room temperature. mdpi.com The proposed mechanism for this type of oxidation involves a polar hydride transfer. organic-chemistry.org In this process, a hydride is transferred from one of the nitrogen atoms of the hydrazine to the oxoammonium salt, leading to the formation of the azo compound.

Enzymatic oxidation is also a significant pathway. Peroxidases, in the presence of hydrogen peroxide, can catalyze the oxidation of hydrazine derivatives. nih.gov This enzymatic process is believed to proceed through the formation of reactive intermediates.

Table 1: Examples of Oxidizing Agents for Hydrazine Derivatives

| Oxidizing Agent | Reaction Conditions | Product Type | Reference |

| Oxoammonium Salt (Bobbitt's Salt) | Room temperature, acetonitrile | Azo compound | mdpi.com |

| Peroxidase/H₂O₂ | Aqueous buffer | Azo compound/Reactive intermediates | nih.gov |

Reduction Reactions of Hydrazines

The reduction of the hydrazine moiety in 1,2-diarylhydrazines can lead to the cleavage of the nitrogen-nitrogen bond, resulting in the formation of the corresponding anilines. However, a more common and synthetically useful reaction is the reduction of the corresponding azo compound to the hydrazine.

A variety of reducing agents can be employed for the conversion of azobenzenes to their corresponding hydrazines. Sodium dithionite (B78146) in an aqueous solution is an effective reagent for this purpose, providing excellent yields for many substituted azobenzenes. organic-chemistry.org This method is advantageous as it is performed under mild conditions and avoids the harsh acidic conditions that can lead to rearrangements. Other methods for the reduction of azo compounds to hydrazines include catalytic hydrogenation.

Conversely, the reduction of aromatic nitro compounds can be a synthetic route to hydrazines. For example, treatment of nitroarenes with excess zinc metal can produce N,N'-diarylhydrazines. nih.gov

Table 2: Examples of Reducing Agents for Azo Compounds

| Reducing Agent | Reaction Conditions | Product Type | Reference |

| Sodium Dithionite | Aqueous solution | Hydrazine | organic-chemistry.org |

| Zinc Metal | Basic conditions | Hydrazine | nih.gov |

| Catalytic Hydrogenation | Various catalysts (e.g., Pd/C) | Hydrazine | nih.gov |

Reactions with α,β-Unsaturated Carbonyl Compounds (e.g., Hydrazone and 2-Pyrazoline (B94618) Formation)

A characteristic reaction of hydrazines is their condensation with carbonyl compounds. In the case of 1,2-disubstituted hydrazines reacting with α,β-unsaturated carbonyl compounds, such as chalcones, the primary products are five-membered heterocyclic rings known as 2-pyrazolines. amazonaws.comthepharmajournal.com

The reaction is typically carried out by refluxing the α,β-unsaturated ketone with the hydrazine derivative in a suitable solvent, often with an acid catalyst like acetic acid. amazonaws.comnih.gov The proposed mechanism involves an initial Michael addition of one of the nitrogen atoms of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the stable 2-pyrazoline ring. researchgate.net

While specific studies on the reaction of this compound with α,β-unsaturated carbonyl compounds are not widely reported, the general reactivity of 1,2-diarylhydrazines suggests that it would readily participate in such cyclocondensation reactions to form the corresponding N-aryl-1,3,5-triaryl-2-pyrazoline derivatives. The reaction of various chalcones with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) is a well-established method for synthesizing a wide array of substituted pyrazolines. thepharmajournal.comnih.govnih.gov

Table 3: General Reaction for 2-Pyrazoline Synthesis

| Reactants | Conditions | Product | Reference |

| α,β-Unsaturated Ketone (Chalcone) + Hydrazine Derivative | Reflux in solvent (e.g., ethanol, acetic acid) | 2-Pyrazoline | amazonaws.comnih.gov |

Biotransformation and Metabolic Pathways of Hydrazine Derivatives

The metabolism of hydrazine derivatives is a critical area of study due to their potential for bioactivation into reactive species.

Oxidative Metabolism and Reactive Species Generation

The biotransformation of arylhydrazines is often mediated by oxidative enzymes, primarily cytochrome P450 (CYP) and peroxidases. nih.gov These enzymatic systems can convert the relatively stable parent hydrazine into highly reactive intermediates.

Studies on various arylhydrazines have shown that they can be metabolized by cytochrome P450 mixed-function oxidases. nih.gov This metabolism is believed to be a key step in the bioactivation of these compounds. Similarly, peroxidases, such as those found in lung tissue, can also metabolize arylhydrazines. nih.gov It has been observed that efficient peroxidase substrates can stimulate the oxidation of hydrazines, leading to the formation of metabolites capable of causing cellular damage. nih.gov The metabolism of halogenated compounds by cytochrome P450 enzymes is a known phenomenon, and it is plausible that this compound undergoes similar metabolic activation. nih.gov

A significant consequence of the oxidative metabolism of hydrazine derivatives is the generation of free radicals. Electron spin resonance (ESR) spectroscopy, often in conjunction with spin trapping techniques, has been instrumental in detecting and identifying these transient radical species. nih.gov

The metabolic activation of hydrazines can lead to the formation of carbon-centered free radicals. For instance, the oxidative metabolism of 1,2-dimethylhydrazine (B38074) has been shown to produce methyl radicals. nih.gov In the case of arylhydrazines, the one-electron oxidation can lead to the formation of a hydrazyl radical. This radical can then undergo further reactions, potentially leading to the formation of other reactive species. The metabolism of hydrazine itself in rat liver microsomes has been shown to form a hydrazine radical, a process that involves the cytochrome P-450 enzyme system.

The formation of these free radicals is believed to be a key mechanism behind the biological effects of many hydrazine derivatives, as these radicals can interact with and damage critical cellular macromolecules.

Reactive Oxygen Species (ROS) Production

Hydrazine derivatives, including this compound, possess the ability to generate reactive oxygen species (ROS). This reactivity is attributed to the N-N moiety shared by both hydrazines and hydrazides, which can react with atmospheric oxygen to produce oxygen radicals. nih.gov While hydrazines are generally more reactive in this regard, producing measurable radical species in minutes, hydrazides also participate in this process, albeit over a longer timeframe of hours. nih.gov The presence of metal ions has been shown to significantly enhance this reaction. nih.gov

The production of ROS by these compounds is a critical aspect of their chemical behavior. ROS are radical or molecular species that are produced from the incomplete reduction of molecular oxygen. nih.gov This process is a fundamental aspect of aerobic metabolism, but overproduction of ROS can lead to oxidative stress. nih.gov

The general mechanism for ROS production involves the transfer of electrons from the hydrazine or hydrazide to oxygen. nih.gov This can lead to the formation of various ROS, including superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals. nih.gov The specific types and quantities of ROS produced can vary depending on the specific derivative and the reaction conditions. nih.gov

Nitric Oxide (NO) Release Mechanisms

Hydrazine (N2H4) and its derivatives can act as reductants for nitric oxide (NO), a key signaling molecule in various physiological processes. maxapress.comnih.gov The mechanism of NO removal by hydrazine involves a series of complex reactions that can proceed through different pathways depending on factors like temperature. maxapress.com

At lower temperatures (approximately 673–848 K), hydrazine is more likely to produce NH2 radicals, which then primarily react with NO in what is known as the DeNOx pathway. maxapress.com In contrast, at higher temperatures, other reaction sequences can become more prominent, leading to the formation of different nitrogen-containing species. maxapress.com

It is important to note that while some compounds are designed to release NO for therapeutic purposes, the interaction of hydrazine derivatives with NO is often characterized as a removal or reduction process. maxapress.comnih.gov The specific mechanisms can involve the formation of intermediates like N2H2, which can then combine with NO. maxapress.com

Interaction with Biological Macromolecules

The reactivity of this compound and its analogs extends to their interactions with essential biological macromolecules, leading to a range of cellular effects.

Protein Alkylation Mechanisms

Hydrazine derivatives have been shown to cause irreversible damage to proteins. nih.gov This can occur through the degradation of the polypeptide chain into smaller fragments and by damaging the prosthetic groups of proteins. nih.gov The underlying mechanism involves the ability of hydrazines to act as electron donors, which can lead to covalent modification of proteins. nih.gov

These compounds can covalently target multiple classes of enzymes, particularly those with electron-poor cofactors. nih.gov The attachment can happen through either direct polar coupling, forming an N-N bridge, or through oxidative fragmentation and coupling, which results in a C-N bond fragmentation of the hydrazine probe and subsequent C-C bond formation with the protein. nih.gov This reactivity makes hydrazines a class of mechanism-based inactivators for certain enzymes. nih.gov

Lipid Peroxidation Initiation

Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids. The initiation of this process requires the formation of a lipid radical, often through the action of a reactive species that abstracts a hydrogen atom from a lipid molecule. mdpi.commdpi.com

While some hydrazine compounds, such as phenylhydrazine, have been shown to induce lipid peroxidation, this is not a universal characteristic of all hydrazines. nih.gov For instance, hydrazine itself did not cause significant lipid peroxidation in certain in vivo studies. nih.gov The ability of a specific hydrazine derivative to initiate lipid peroxidation likely depends on its structure and its ability to generate radicals capable of abstracting hydrogen atoms from the lipid backbone. mdpi.comnih.gov The process is initiated by the attack of a radical species on a polyunsaturated fatty acid, leading to the formation of a lipid-derived radical. mdpi.com This radical then reacts with molecular oxygen to form a peroxyl radical, which can propagate the chain reaction. mdpi.com

Computational and Spectroscopic Characterization of 1,2 Bis 4 Chlorophenyl Hydrazine and Analogs

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For hydrazine (B178648) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p) or 6-31G*(d,p), provide a reliable framework for analysis. researchgate.netasianpubs.orgresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Energy Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A large energy gap implies high kinetic stability, low chemical reactivity, and low polarizability. mdpi.compsu.edu Conversely, a small energy gap suggests that a molecule is more reactive, has higher polarizability, and is considered a "soft" molecule. mdpi.compsu.edu This charge transfer within the molecule is a key indicator of its potential bioactivity and chemical behavior. nih.govnih.gov

While specific HOMO-LUMO values for 1,2-Bis(4-chlorophenyl)hydrazine are not available, studies on analogous compounds provide valuable context. For instance, DFT calculations on substituted piperidine (B6355638) phenyl hydrazines containing bis(4-chlorophenyl) moieties have been performed to determine their electronic properties. asianpubs.org Similarly, a study on 1,3-Bis(4-methylphenyl)triazene found a HOMO-LUMO energy gap of 5.6015 eV in the gas phase, indicating significant kinetic stability. researchgate.net For another hydrazine derivative, the HOMO-LUMO gap was found to be much lower at -0.08657 eV, indicating high chemical reactivity. nih.gov These examples show the wide range of stabilities possible in related structures.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds This table presents data from similar compounds to illustrate the application of FMO analysis, as specific values for this compound are not available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1,3-Bis(4-methylphenyl)triazene | -6.2161 | -0.6146 | 5.6015 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.21831 | -0.13174 | -0.08657 | nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.govrsc.org The MEP surface is color-coded to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, often associated with electronegative atoms like nitrogen and oxygen. nih.govresearchgate.net Blue areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack, usually located around hydrogen atoms. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine bridge and the chlorine atoms on the phenyl rings, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected on the hydrogen atoms. Studies on analogous compounds, such as 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and other hydrazine derivatives, utilize MEP maps to confirm these patterns and understand intermolecular interactions. asianpubs.orgresearchgate.net

Global Reactivity Descriptors and Chemical Stability Prediction

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. nih.gov

Electronegativity (χ) describes the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ).

These descriptors have been calculated for various hydrazine derivatives to predict their chemical behavior. asianpubs.orgnih.gov For example, a high chemical hardness value, as seen in some triazine derivatives, points to high stability. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for an Analogous Compound Data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, as specific values for this compound are not available in the cited literature.

| Parameter | Value (eV) | Reference |

|---|---|---|

| Chemical Hardness (η) | -0.043285 | nih.gov |

| Chemical Potential (μ) | 0.175025 | nih.gov |

| Electronegativity (χ) | -0.175025 | nih.gov |

| Electrophilicity Index (ω) | -0.35378 | nih.gov |

| Chemical Softness (S) | -23.102 | nih.gov |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, the rotation around the N-N bond and the C-N bonds would lead to various conformers with different energies and stabilities. DFT calculations are used to determine the most stable conformation (the one with the lowest energy) and the energy barriers for interconversion. psu.edu

In substituted diphenyl systems, the rotational barriers and preferred dihedral angles are influenced by steric hindrance and electronic effects of the substituents. psu.edu For hydrazine itself, pressure-induced conformational changes have been studied, indicating that the molecular arrangement is sensitive to external conditions. researchgate.net A study on (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, an analog, used DFT to locate the transition state for exo-endo isomerization, finding an activation barrier of 110.5 kJ/mol. qnl.qa Such analyses are crucial for understanding the molecule's three-dimensional structure and how it influences its interactions.

Atomic Charge Distribution (Mulliken Charges)

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. asianpubs.orguni-muenchen.de These charges provide insight into the electronic distribution and are useful for understanding a molecule's electrostatic potential and bonding character. researchgate.net

However, it is known that Mulliken charges can be sensitive to the basis set used in the calculation and may sometimes produce unphysical results. uni-muenchen.de Despite these limitations, they are widely used to describe charge distribution. asianpubs.org For this compound, one would expect the nitrogen and chlorine atoms to carry negative charges, while the carbon and hydrogen atoms would have varying degrees of positive charge. In studies of similar molecules, such as substituted piperidine phenyl hydrazines and 1,3-Bis(4-methylphenyl)triazene, Mulliken charge analysis has been used alongside Natural Population Analysis (NPA) to provide a more complete picture of the electronic behavior. asianpubs.orgresearchgate.net

Correlated Spectroscopic and Computational Studies

A powerful approach in chemical characterization involves correlating experimental spectroscopic data with results from computational methods like DFT. This synergy allows for a more accurate assignment of spectral features and a deeper understanding of the molecule's vibrational and electronic properties. researchgate.netnih.gov

For hydrazine derivatives, experimental techniques such as FT-IR and UV-Vis spectroscopy are often paired with DFT calculations. researchgate.netqnl.qa The computational methods can predict the vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). By comparing the calculated spectra with the experimental ones, researchers can validate the computed molecular structure and gain confidence in the theoretical model. researchgate.netnih.gov

For example, in the study of various hydrazones, calculated vibrational frequencies for C=N, N-N, and N-H bonds were found to be in good agreement with experimental IR data. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate UV-Vis spectra and explore the nature of electronic excitations, which is critical for applications like dye-sensitized solar cells. qnl.qa While a specific correlated study for this compound is not detailed in the searched literature, this combined experimental and theoretical approach remains the standard for robustly characterizing such compounds and their analogs.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides critical information about the functional groups and bonding within a molecule. For this compound, the infrared spectrum is characterized by vibrations of the hydrazine moiety (N-H and N-N bonds) and the substituted phenyl rings (C-H, C=C, and C-Cl bonds).

The aromatic rings introduce several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring usually result in a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. The para-substitution pattern on the phenyl ring influences the out-of-plane C-H bending vibrations, which typically appear as a strong band in the 850-800 cm⁻¹ region. The C-Cl stretching vibration for a chlorobenzene (B131634) derivative is expected in the 1100-1000 cm⁻¹ range.

In the analog 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine, the presence of sulfonyl groups (SO₂) introduces strong characteristic stretching bands for S=O bonds, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), which would not be present in this compound. nist.gov The IR spectrum for hydrazine dihydrochloride (B599025) shows strong, broad absorptions in the high-frequency region (3300-2500 cm⁻¹) associated with the N-H stretches of the hydrazinium (B103819) ion. nist.gov

Table 1: Characteristic Infrared Absorption Frequencies for Hydrazine Analogs

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | General Hydrazines |

| Aromatic C-H | Stretching | > 3000 | Aromatic Compounds |

| Aromatic C=C | Stretching | 1600 - 1450 | Aromatic Compounds |

| N-N | Stretching | 1150 - 1050 | Hydrazone Derivative rsc.org |

| C-Cl | Stretching | 1100 - 1000 | Chlorobenzene Derivatives |

Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy)

Electronic absorption spectroscopy is used to study the electronic transitions within a molecule. Aromatic hydrazines and their derivatives, such as hydrazones, typically exhibit strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are primarily due to π → π* transitions within the aromatic rings. acs.orgacs.org

The electronic spectrum of this compound is expected to show contributions from the two chlorophenyl moieties. The presence of the hydrazine linker (-NH-NH-) connecting the two aromatic rings can influence the electronic structure and, consequently, the absorption maxima (λ_max). The lone pair of electrons on the nitrogen atoms can interact with the π-systems of the benzene rings, potentially causing a bathochromic (red) shift compared to unsubstituted benzene.

Studies on aromatic hydrazones show that the >C=N-N< group acts as a strong electron donor, influencing the spectral features. acs.org These compounds typically display two main absorption maxima, one in the 220-250 nm region and another at longer wavelengths between 270-400 nm. acs.org For instance, after derivatization, hydrazine solutions can show absorption maxima at wavelengths such as 457 nm or 480 nm. rsc.orgresearchgate.net The precursor, phenylhydrazine (B124118), has a UV/Visible spectrum available in the NIST Chemistry WebBook. nist.gov The specific λ_max and molar absorptivity (ε) for this compound would require experimental measurement, but the values are expected to be consistent with those of other aromatic hydrazines.

Table 2: UV-Visible Absorption Maxima for Hydrazine Analogs

| Compound Type | Absorption Range (nm) | Transition Type |

|---|---|---|

| Aromatic Hydrazones | 220 - 250 | π → π* |

| Aromatic Hydrazones | 270 - 400 | π → π* acs.org |

| Hydrazine (derivatized) | ~457 - 480 | n → π* / Charge Transfer rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two 4-chlorophenyl groups are chemically equivalent. The protons on each benzene ring would appear as a characteristic AA'BB' system, typical for para-substituted rings. This pattern consists of two doublets, one for the protons ortho to the hydrazine group and one for the protons meta to it. The chemical shifts for these aromatic protons generally fall in the range of 6.5-8.0 δ. libretexts.org The N-H protons of the hydrazine linker would give rise to a signal whose chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. In the ¹H NMR spectrum of the related phenylhydrazine hydrochloride, the aromatic protons appear between 6.9 and 7.3 ppm, while the N-H protons show signals at 8.4 and 10.4 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum would show four signals for the aromatic carbons due to the molecule's symmetry: one for the carbon bearing the nitrogen (ipso-carbon), one for the carbon bearing the chlorine, and two for the C-H carbons. The chemical shifts provide further confirmation of the substitution pattern.

NMR is also crucial for studying analogs and reaction products. For example, high-resolution proton NMR has been used to study the metabolism of hydrazine in vivo, identifying metabolites like acetyl- and diacetylhydrazine. nih.gov In studies of 1,2-diaryl substituted imidazolines, NMR analysis revealed the influence of different aryl substituents on the chemical shifts of the heterocyclic ring, demonstrating the electronic effects transmitted through the conjugated system. mdpi.comnih.gov

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Hydrazine Analogs in DMSO-d₆

| Compound | Aromatic Protons | N-H Protons |

|---|---|---|

| Phenylhydrazine hydrochloride chemicalbook.com | 6.93 (t), 7.04 (d), 7.27 (t) | 8.4 (s), 10.4 (s) |

Environmental Aspects and Degradation Pathways of Hydrazine Compounds

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation encompasses non-biological processes that break down chemical compounds in the environment. For substituted hydrazines like 1,2-Bis(4-chlorophenyl)hydrazine, the most significant of these processes include oxidation, hydrolysis, and photolysis.

Oxidation: The primary abiotic degradation pathway for 1,2-diphenylhydrazine (B7769752) in aerobic environments is rapid oxidation. cdc.govcdc.gov This process is influenced by the presence of oxygen and metal ions. cdc.gov In aerated aqueous solutions, 1,2-diphenylhydrazine is readily oxidized to azobenzene (B91143). cdc.govwaterquality.gov.au This reaction can be quite rapid, with a reported half-life of as little as 15 minutes in wastewater. cdc.govoregon.gov The oxidation process is reversible; under reducing conditions, azobenzene can be converted back to 1,2-diphenylhydrazine. nih.gov The rapid oxidation in water suggests that similar processes will occur in air and soil, limiting the persistence of the parent compound in these matrices. cdc.gov

Hydrolysis: The stability of 1,2-diphenylhydrazine in water is highly dependent on pH. cdc.gov In distilled water, less than 10% of an initial concentration of 10 µg/L remained after one day across a pH range of 2 to 10 at both 4°C and room temperature. cdc.gov The degradation products, however, vary significantly with pH. At a pH of 2, the primary degradation product is benzidine (B372746). cdc.gov Conversely, at a pH of 10, the main product is azobenzene. cdc.gov At a neutral pH of 7, an unidentified oxidizable product was formed, while at pH 4.7, two different unidentified products were observed. cdc.gov Given that this compound shares the same hydrazine (B178648) and phenyl ring structures, it is plausible that it would exhibit similar pH-dependent degradation, although the specific products may differ due to the presence of chlorine.

Photolysis: Direct photolysis is another potential abiotic degradation pathway for aromatic hydrazine compounds. 1,2-Diphenylhydrazine absorbs light at wavelengths greater than 290 nm, which is within the spectrum of natural sunlight, suggesting it may be susceptible to photodegradation. cdc.govnih.gov However, specific studies detailing the rate and products of the direct photolysis of 1,2-diphenylhydrazine are lacking. cdc.govcdc.gov The estimated atmospheric half-life of vapor-phase 1,2-diphenylhydrazine due to reaction with photochemically-produced hydroxyl radicals is less than 5 hours, indicating that indirect photolysis could be a significant removal mechanism in the atmosphere. nih.gov For this compound, the chlorine atoms on the phenyl rings could potentially alter its light absorption properties and the subsequent photochemical reaction pathways.

Table 1: Abiotic Degradation of 1,2-Diphenylhydrazine (as a surrogate for this compound)

| Degradation Process | Environmental Matrix | Conditions | Half-Life/Observations | Primary Degradation Products |

| Oxidation | Wastewater | Aerobic | ~15 minutes | Azobenzene |

| Hydrolysis | Distilled Water | pH 2 | < 1 day | Benzidine |

| pH 4.7 | < 1 day | Unidentified products | ||

| pH 7 | < 1 day | Unidentified oxidizable product | ||

| pH 10 | < 1 day | Azobenzene | ||

| Photolysis | Atmosphere (Vapor Phase) | Reaction with hydroxyl radicals | < 5 hours (estimated) | Not specified |

| Water | Sunlight (>290 nm) | Potential for direct photolysis, but rate is unknown. | Not specified |

Biotransformation and Bioaccumulation in Environmental Systems

Biotransformation refers to the chemical alteration of a substance within a living organism. Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.

Biotransformation: Hydrazine and its derivatives can undergo biotransformation through various metabolic pathways. nih.govlongdom.org These transformations are often catalyzed by enzymes such as cytochrome P450, monoamine oxidase, and various peroxidases. nih.govlongdom.org The metabolism of hydrazine derivatives can lead to the formation of reactive intermediates, including free radical species. nih.govlongdom.org For aromatic hydrazines, such as phenylhydrazine (B124118), metabolism can result in the formation of phenyldiazine, phenyldiazonium, and phenyl radicals.

Studies on 1,2-diphenylhydrazine suggest that biodegradation can occur. In a static screening test using domestic wastewater, 1,2-diphenylhydrazine showed significant degradation (80% in 7 days). nih.gov However, the rapid abiotic oxidation of 1,2-diphenylhydrazine under aerobic conditions may be the dominant fate process, potentially making biodegradation a less significant pathway in such environments. cdc.gov Under anaerobic conditions, which may be found in sediments or groundwater, biodegradation could play a more critical role. cdc.gov For this compound, the presence of chlorine atoms could affect its susceptibility to microbial attack, potentially making it more persistent than its non-chlorinated counterpart.

Bioaccumulation: Bioaccumulation of a chemical in an organism is related to its lipophilicity (tendency to dissolve in fats) and its persistence in the environment. The octanol-water partition coefficient (log Kow) is often used as an indicator of a substance's potential to bioaccumulate. For 1,2-diphenylhydrazine, the log Kow is 2.94, suggesting a potential for bioaccumulation. waterquality.gov.au However, due to its rapid degradation in the environment, significant bioaccumulation of 1,2-diphenylhydrazine is not expected. epa.gov Any accumulation would likely be of its more stable degradation products, such as azobenzene. waterquality.gov.au The New Jersey Department of Health has noted that 1,2-diphenylhydrazine is toxic to aquatic life and may bioaccumulate in fish. nj.gov However, a low bioconcentration factor (BCF) of 29 has been measured in fish and shellfish for 1,2-diphenylhydrazine, suggesting a low potential for bioaccumulation in aquatic organisms. nih.gov

For this compound, the addition of chlorine atoms would likely increase its lipophilicity and therefore its theoretical bioaccumulation potential. However, its actual bioaccumulation would still be heavily influenced by its environmental persistence and the rate at which it is metabolized by organisms.

Table 2: Bioaccumulation Potential of 1,2-Diphenylhydrazine (as a surrogate for this compound)

| Parameter | Value | Interpretation | Reference |

| Log Kow | 2.94 | Moderate potential for bioaccumulation based on lipophilicity. | waterquality.gov.au |

| Bioconcentration Factor (BCF) | 29 (in fish and shellfish) | Low potential for bioaccumulation in aquatic organisms. | nih.gov |

| Environmental Persistence | Low (rapid oxidation) | Rapid degradation limits the potential for significant bioaccumulation. | cdc.govepa.gov |

Advanced Analytical Methodologies in Hydrazine Research

Chromatographic Techniques for Isomer Separation and Purity Analysis (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a primary and powerful tool for the analysis of non-volatile or thermally unstable compounds like substituted hydrazines. Its high resolution and sensitivity make it ideal for separating closely related isomers and for determining the purity of a given compound.

Principles of Isomer Separation and Purity Analysis by HPLC:

The separation of isomers and the assessment of purity by HPLC are typically achieved using reverse-phase chromatography. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For a compound like 1,2-Bis(4-chlorophenyl)hydrazine, potential impurities could include positional isomers (such as 1,2-bis(2-chlorophenyl)hydrazine (B1608361) or 1,2-bis(3-chlorophenyl)hydrazine), as well as starting materials or by-products from its synthesis.

The effectiveness of the separation is influenced by several factors, including the type of stationary phase, the composition and pH of the mobile phase, and the column temperature. The choice of detector is also critical, with UV-Vis detectors being commonly employed for aromatic compounds like chlorinated phenylhydrazines.

Detailed Research Findings:

While specific research focusing exclusively on the HPLC analysis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related compounds, such as chlorophenylhydrazine isomers. A study on the separation of 2-chlorophenylhydrazine (2-CPH), 3-chlorophenylhydrazine (3-CPH), and 4-chloroaniline (B138754) impurities provides a robust framework for a potential analytical method for this compound. rasayanjournal.co.in

In a representative study, a reverse-phase HPLC method was developed to separate positional isomers and impurities of 4-chlorophenylhydrazine (B93024). rasayanjournal.co.in The method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. This approach allows for the effective separation of compounds with minor structural differences.

The following table illustrates the typical chromatographic conditions that could be adapted for the analysis of this compound, based on established methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The precision of such an HPLC method is typically evaluated by performing multiple injections of a standard solution and calculating the relative standard deviation (RSD) of the peak areas and retention times. The accuracy is determined by analyzing samples with known concentrations of the analyte and its potential impurities.

A hypothetical separation of this compound and its potential isomers is presented in the table below, illustrating the expected chromatographic behavior based on the analysis of analogous compounds.

| Compound | Retention Time (min) | Resolution |

|---|---|---|

| 1,2-Bis(2-chlorophenyl)hydrazine (Isomer 1) | 12.5 | - |

| 1,2-Bis(3-chlorophenyl)hydrazine (Isomer 2) | 14.2 | > 2.0 |

| This compound (Main Compound) | 16.8 | > 2.0 |

The purity of a sample of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limits of detection (LOD) and quantification (LOQ) for potential impurities are also crucial parameters that are established during method validation. For instance, in the analysis of chlorophenylhydrazine isomers, detection limits were reported to be in the range of 0.02% to 0.04%. rasayanjournal.co.in

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2-bis(4-chlorophenyl)hydrazine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation of 4-chlorobenzaldehyde derivatives with hydrazine under controlled pH and temperature. For example, ruthenium(II)-catalyzed direct synthesis using secondary alcohols (e.g., 4-chlorophenyl ethanol) under inert atmospheres has achieved yields >80% . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants significantly affect purity, as evidenced by NMR and HPLC analysis .

Q. How can crystallographic and spectroscopic techniques characterize the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (XRD) resolves the planar geometry and dihedral angles between aromatic rings, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯Cl and π–π stacking) . Complementary H/C NMR spectra (e.g., δ ~7.4 ppm for aromatic protons) and FTIR (N–H stretching at ~3200 cm) validate functional groups .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : The compound is hygroscopic and prone to oxidation. Storage at 2–8°C under nitrogen or argon in amber vials minimizes degradation. Stability assays using accelerated thermal aging (40°C/75% RH) coupled with LC-MS monitor degradation products like chlorophenyl amines .

Advanced Research Questions

Q. How do substituents on the hydrazine core (e.g., sulfonyl or chloroethyl groups) modulate antitumor activity in hypoxia-selective prodrugs like KS119?

- Methodology : In hypoxic tumor microenvironments, 1,2-bis(sulfonyl)hydrazine derivatives (e.g., KS119) undergo reductive activation to release DNA-alkylating agents (e.g., 90CE). Conformational stability, assessed via rotational restriction in linker regions (e.g., methyl groups in KS119), enhances tumor specificity by limiting off-target activation . Structure-activity relationship (SAR) studies using L1210 leukemia models show that 4-chlorophenyl substituents increase survival rates by 88% compared to non-halogenated analogues .

Q. What computational approaches predict the electronic properties and reactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with DNA or enzymes (e.g., glutathione S-transferase), revealing binding affinities correlated with alkylating potency .

Q. How can contradictions in experimental data (e.g., conflicting IC values) for hydrazine derivatives be resolved?

- Methodology : Discrepancies often arise from variations in hypoxia induction methods (chemical vs. physical) or cellular glutathione levels. Normalizing data using redox-sensitive probes (e.g., Hoechst 33258) and controlling for intracellular pH (pHi 6.5–7.0) improve reproducibility . Meta-analysis of alkylation assays (e.g., 4-(4-nitrobenzyl)pyridine alkylation at 540 nm) further clarifies bioactivity thresholds .

Q. What role do hydrazine derivatives play in environmental applications, such as pollutant adsorption?

- Methodology : Ligand-modified activated carbon (e.g., with pyridinylmethylene hydrazine) achieves >98% removal of sulfonated dyes (e.g., Europhtal) via π–π interactions and hydrogen bonding. Response Surface Methodology (RSM) optimizes parameters (pH 7, 0.03 g adsorbent) with Freundlich isotherms confirming multilayer adsorption (qmax = 56.69 mg/g) .

Methodological Notes

- Data Validation : Cross-reference XRD, NMR, and computational models to resolve structural ambiguities .

- Biological Assays : Use hypoxia chambers (1% O) and glutathione-depleted cell lines to mimic tumor microenvironments .

- Environmental Studies : Pair adsorption experiments with FTIR and SEM to confirm ligand-functionalization efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。